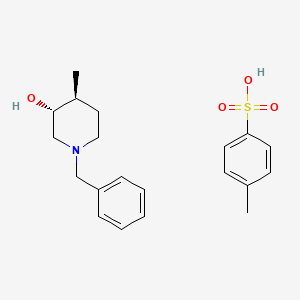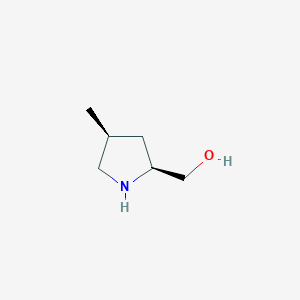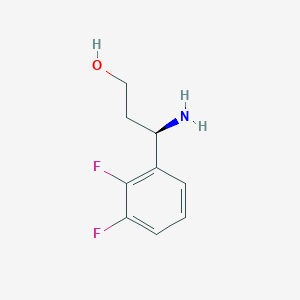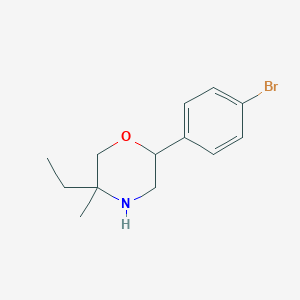
(4-Chloro-2-methylphenyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9ClS It is characterized by the presence of a chloro group, a methyl group, and a thiol group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylphenyl)methanethiol typically involves the introduction of a thiol group to a pre-existing aromatic compound. One common method is the reaction of 4-chloro-2-methylbenzyl chloride with sodium hydrosulfide under basic conditions. The reaction proceeds as follows:
4-Chloro-2-methylbenzyl chloride+NaHS→this compound+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2-methylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Reduction: The compound can be reduced to remove the chloro group or to modify the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as sodium methoxide or ammonia.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Amino or alkoxy derivatives.
Reduction: Dechlorinated or modified thiol compounds.
Aplicaciones Científicas De Investigación
(4-Chloro-2-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-methylphenyl)methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The chloro and methyl groups can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-2-methylphenol): Similar structure but with a hydroxyl group instead of a thiol group.
(4-Chloro-2-methylbenzyl alcohol): Contains a hydroxyl group attached to the benzyl position.
(4-Chloro-2-methylbenzoic acid): Features a carboxyl group instead of a thiol group.
Uniqueness
(4-Chloro-2-methylphenyl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the chloro, methyl, and thiol groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H9ClS |
|---|---|
Peso molecular |
172.68 g/mol |
Nombre IUPAC |
(4-chloro-2-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9ClS/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 |
Clave InChI |
KOKPPZSEWKSGIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B15276596.png)
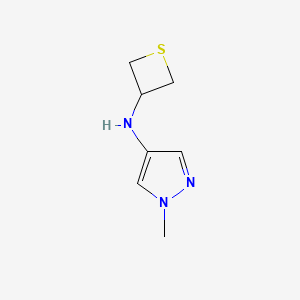

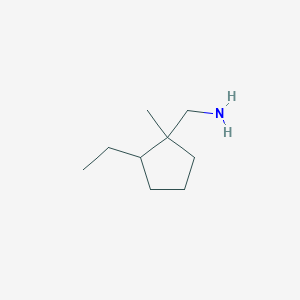
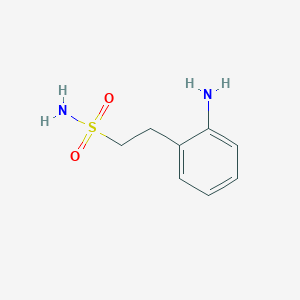
![hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15276632.png)
![11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B15276634.png)

